![molecular formula C9H7FN2OS B2367366 N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 897618-17-6](/img/structure/B2367366.png)
N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are organic compounds that are bicyclic in nature, consisting of the fusion of a benzene ring and a thiazole ring . They have been found to possess a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds, including N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
Green Chemistry
Benzothiazoles play an important role in the field of green chemistry . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Ligands for Metal Extraction
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has potential applications as ligands for metal extraction .
Optical Materials
This compound has also been studied for its potential use in optical materials .
Fibroblast Growth Factor Antagonists
It has been studied for its potential use as fibroblast growth factor antagonists .
Autotaxin Inhibitors
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has potential applications as autotaxin inhibitors .
Inhibitors of Wnt Antagonist DKK and Cytosolic Phospholipase A2α
This compound has been studied for its potential use as inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α .
Antibacterial Activity
Benzothiazole derivatives, including N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, have shown antibacterial activity by inhibiting various enzymes .
Future Directions
Mechanism of Action
Target of Action
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, also known as N-(4-fluorobenzo[d]thiazol-2-yl)acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is essential for the survival and proliferation of Mycobacterium tuberculosis . The inhibition potency of new benzothiazole derivatives against M. tuberculosis has been found to be better than standard reference drugs .
Biochemical Pathways
The action of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJZVBRTQMUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
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